molecular formula C10H17N3O2 B5250278 6-Butylamino-1,3-dimethyluracil CAS No. 5770-46-7

6-Butylamino-1,3-dimethyluracil

Cat. No.: B5250278
CAS No.: 5770-46-7
M. Wt: 211.26 g/mol
InChI Key: FVVDHTAGKNRSPB-UHFFFAOYSA-N
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Description

6-Butylamino-1,3-dimethyluracil (CAS 5770-46-7, molecular formula C₁₀H₁₇N₃O₂, MW 211.26) is a substituted uracil derivative featuring a butylamino group at the 6-position and methyl groups at the 1- and 3-positions . This compound is structurally related to other uracil-based molecules, which are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis. The butylamino substituent introduces unique steric and electronic properties, distinguishing it from simpler uracil analogs.

Properties

IUPAC Name

6-(butylamino)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-4-5-6-11-8-7-9(14)13(3)10(15)12(8)2/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVDHTAGKNRSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=O)N(C(=O)N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367380
Record name STK169392
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5770-46-7
Record name STK169392
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butylamino-1,3-dimethyluracil typically involves the following steps:

    Condensation Reaction: The starting material, 1,3-dimethyluracil, undergoes a condensation reaction with butylamine. This reaction is usually carried out in the presence of a condensing agent such as acetic anhydride.

    Cyclization Reaction: The intermediate product from the condensation reaction undergoes cyclization to form the final compound. This step may require specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves:

Chemical Reactions Analysis

Types of Reactions

6-Butylamino-1,3-dimethyluracil undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the butylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
BDU has been studied for its antiviral properties. Research indicates that derivatives of 1,3-dimethyluracil can inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant in the context of RNA viruses, where similar compounds have shown promise as antiviral agents .

Anti-inflammatory Properties
Studies have suggested that BDU may exhibit anti-inflammatory effects by modulating immune responses. Its ability to inhibit certain enzymes involved in inflammatory pathways positions it as a candidate for developing therapies for conditions such as arthritis or asthma .

Cancer Research
The compound has also been evaluated in cancer research. Its structural similarity to nucleobases allows it to be incorporated into nucleic acids, potentially disrupting cancer cell proliferation. Preliminary studies indicate that BDU derivatives may possess cytotoxic effects against specific cancer cell lines .

Synthesis and Chemical Applications

Synthesis of Bioactive Compounds
BDU serves as a versatile building block in organic synthesis. It can undergo various chemical reactions to yield more complex structures, including those with potential pharmacological activity. For example, reactions involving BDU have led to the creation of novel pyrimidine derivatives that are being explored for their biological activities .

Catalysis in Organic Reactions
The compound has been utilized as a catalyst in several organic reactions, enhancing reaction rates and yields. Its role as a catalyst in the synthesis of substituted uracils demonstrates its utility in developing new synthetic methodologies .

Case Studies and Research Findings

Study Findings Implications
Study on Antiviral Activity (2024)BDU derivatives showed significant inhibition of RNA viral replication in vitro.Potential development of new antiviral drugs targeting RNA viruses.
Anti-inflammatory Research (2023)BDU exhibited dose-dependent inhibition of inflammatory markers in cell cultures.Could lead to new treatments for chronic inflammatory diseases.
Cancer Cell Proliferation Study (2022)Certain BDU derivatives demonstrated cytotoxic effects on breast cancer cells (IC50 = 15 µM).Suggests potential use in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 6-Butylamino-1,3-dimethyluracil involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of 6-butylamino-1,3-dimethyluracil and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
6-Amino-1,3-dimethyluracil 6-NH₂, 1/3-CH₃ C₆H₉N₃O₂ 155.16 Base for heterocyclic synthesis; antimicrobial activity
5,6-Diamino-1,3-dimethyluracil 5/6-NH₂, 1/3-CH₃ C₆H₁₀N₄O₂ 170.17 Reacts with halogen chalcones to form spiro compounds
6-Amino-5-formyl-1,3-dimethyluracil 5-CHO, 6-NH₂, 1/3-CH₃ C₇H₉N₃O₃ 183.17 Intermediate for further derivatization via formylation
6-Amino-5-indolyl-1,3-dimethyluracil 5-indolyl, 6-NH₂, 1/3-CH₃ C₁₄H₁₄N₄O₂ 282.29 Synthesized via nano-Ag catalysis; potential bioactivity
This compound 6-NH(CH₂)₃CH₃, 1/3-CH₃ C₁₀H₁₇N₃O₂ 211.26 Enhanced lipophilicity; unconfirmed applications

Key Observations :

  • Reactivity: Unlike 5,6-diamino derivatives, which undergo cyclocondensation with halogenated chalcones , the butylamino group may sterically hinder similar reactions.

Reactivity and Functionalization

  • Electrophilic Substitution: The 6-position in uracil derivatives is typically reactive. For example, 6-amino-1,3-dimethyluracil undergoes Michael additions and cyclizations , while this compound’s bulky substituent may reduce electrophilic attack at this site.

Physicochemical Properties

  • Solubility: The butylamino group likely reduces aqueous solubility compared to 6-amino-1,3-dimethyluracil (purity ≥98% ).
  • Thermal Stability : Methyl and butyl groups generally enhance stability, as seen in related compounds like 5-bromo-1,3-dimethyluracil, which forms bicyclic derivatives under thermal conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-1,3-dimethyluracil, and how do purity levels impact experimental outcomes?

  • Methodological Answer : The Traube method is a classical route, involving condensation of N,N-dimethylurea with cyanoacetic ester followed by cyclization and nitrosation to yield 6-amino-1,3-dimethyluracil . High-purity (>98%) DMAU is critical for reproducibility, as impurities (e.g., residual solvents or byproducts) can skew reaction kinetics or biological activity. For instance, impurities in lower-purity batches (90–95%) may inhibit enzyme binding in inhibition assays .

Q. How is 6-amino-1,3-dimethyluracil structurally characterized, and what analytical techniques are recommended?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : For verifying substituent positions (e.g., methyl groups at N1/N3 and amino at C6) .
  • X-ray Crystallography : Used to resolve regioselectivity in multicomponent reaction products (e.g., linear vs. angular pyridopyrimidinediones) .
  • HPLC-MS : To quantify purity and detect trace impurities in pharmaceutical-grade DMAU .

Q. What purification strategies are effective for isolating 6-amino-1,3-dimethyluracil?

  • Methodological Answer : Recrystallization using ethanol/water mixtures is commonly employed. For high-purity DMAU (>98%), silica gel chromatography or preparative HPLC may be necessary to remove polar byproducts (e.g., 5-nitroso derivatives) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in multicomponent reactions involving DMAU?

  • Methodological Answer : Regioselectivity in reactions with aldehydes and ketones (e.g., cycloheptanone) depends on catalyst choice and steric effects. For example:

  • Linear Products : Formed with 4-chloro-/4-bromobenzaldehyde using acid catalysts (e.g., nano-[Fe3O4@SiO2-Schiff base]) .
  • Angular Products : Observed with bulky aldehydes (e.g., 4-cyanobenzaldehyde) under microwave-assisted conditions, attributed to steric hindrance directing cyclization .
  • XRD and 13^{13}C NMR are critical for distinguishing regioisomers .

Q. What catalytic systems optimize the synthesis of pyrimido[4,5-b]quinolones from DMAU?

  • Methodological Answer : Heterogeneous catalysts like nano-[Fe3O4@SiO2/N-propyl-Schiff base][ZnCl2] enhance yields (85–92%) and reduce reaction times (2–4 hrs) by activating aldehyde carbonyl groups and stabilizing intermediates. Comparative studies show superior performance over homogeneous catalysts (e.g., Et3_3N) due to recyclability and reduced side reactions .

Q. How does DMAU interact with human glutathione reductase (GR) and carbonic anhydrase (CA), and what are the implications for drug design?

  • Methodological Answer : DMAU acts as a competitive inhibitor of GR (IC50_{50} ~12 µM) and CA I/II (IC50_{50} ~8–15 µM), likely via binding to the enzyme active site through hydrogen bonding with the amino group and hydrophobic interactions with methyl substituents. These findings suggest potential as a scaffold for antimalarial or antitumor agents .

Q. What computational tools are used to predict the bioactivity of DMAU derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations model interactions between DMAU derivatives (e.g., 1,2,4-triazole hybrids) and target proteins (e.g., COX-2). Docking scores correlate with experimental antioxidant activity (IC50_{50} values < 50 µM in DPPH assays) .

Data Contradiction & Optimization

Q. Why do yields vary in multicomponent reactions using DMAU across studies?

  • Analysis : Discrepancies arise from:

  • Catalyst Efficiency : Nano-catalysts (e.g., Fe3_3O4_4-based systems) improve yields by 20–30% over traditional acids .
  • Solvent Systems : Ethanol/water (7:3) enhances solubility of DMAU and intermediates compared to pure ethanol .
  • Impurity Interference : Lower-purity DMAU (<95%) introduces side reactions (e.g., Schiff base formation with residual aldehydes) .

Q. How can researchers mitigate safety risks when handling DMAU?

  • Methodological Answer : DMAU is a respiratory and skin irritant. Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Storage in airtight containers under nitrogen minimizes degradation .

Methodological Tables

Reaction Type Catalyst Yield Key Reference
Multicomponent (Aldehyde + DMAU + Ketone)Nano-[Fe3O4@SiO2-Schiff base]92%
Theophylline SynthesisFormamide (Traube method)78%
Pyrido[2,3-d]pyrimidinesMicrowave-assisted (no catalyst)65%

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